![molecular formula C21H25N3O4 B2551097 N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide CAS No. 440120-40-1](/img/structure/B2551097.png)

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzodiazepines are a class of drugs that are widely used for several indications . They were first discovered in the mid-1950s by chemist Leo Sternbach and his research group . Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .

Synthesis Analysis

Benzodiazepines are synthesized through various methods. One approach involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent cyclocondensation .

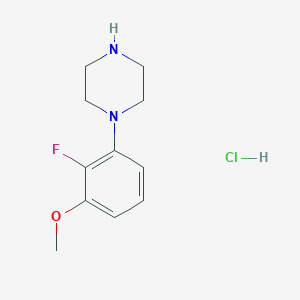

Molecular Structure Analysis

The fully systematic (IUPAC) name for the nucleus of the benzodiazepine group is 2,3-diazabicyclo [5.4.0]undeca-3,5,7,9,11pentaene . The different drugs have varying substituents on this basic skeleton .

Chemical Reactions Analysis

Benzodiazepines are synthesized through various chemical reactions. For example, one method involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .

Physical And Chemical Properties Analysis

Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .

Aplicaciones Científicas De Investigación

Biodegradation in Wastewater Treatment One significant application of compounds related to N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide, such as Carbamazepine (CBZ) and its derivatives, lies in the study of their biodegradation in wastewater treatment processes. For instance, Kaiser et al. (2014) explored the transformation of Oxcarbazepine (OXC) and its metabolites in wastewater treatment plants (WWTPs), finding several transformation products and elucidating potential pathways. This research is pivotal for understanding the environmental impact and treatment of these pharmaceutical compounds (Kaiser et al., 2014).

Antimicrobial Activity Another area of research is the synthesis of derivatives of benzo[b][1,4]diazepines and their antimicrobial properties. For example, Kumar et al. (2013) synthesized 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, yielding results comparable to ciprofloxacin and fluconazole (Kumar et al., 2013).

Metabolism Studies in Humans Research by Bellucci et al. (1987) focuses on the metabolic pathways of Carbamazepine in humans, particularly the enzymatic hydrolysis of its epoxide. Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds in human physiology (Bellucci et al., 1987).

Novel Synthetic Approaches Research into new methods of synthesis for related compounds is also significant. For instance, Heckendorn (1987) explored the synthesis of triazolo[1,4]benzodiazepine-carboxamides from azomalonates, contributing to the development of novel pharmacologically active compounds (Heckendorn, 1987).

Antiallergic Activity Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with potential antiallergic properties. Their study indicates the potential therapeutic applications of benzodiazepine derivatives in treating allergies (Nohara et al., 1985).

Mecanismo De Acción

Target of action

Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors play a crucial role in reducing the activity of neurons and have a calming effect on the brain .

Mode of action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical pathways

By enhancing the effects of GABA, benzodiazepines increase the flow of chloride ions into the neuron, which leads to a hyperpolarized cell membrane that prevents further excitation of the cell .

Pharmacokinetics

Benzodiazepines are well absorbed in the gastrointestinal tract and are metabolized in the liver . The rate of absorption, distribution, metabolism, and excretion can vary widely between different benzodiazepines, affecting their onset and duration of action .

Result of action

The enhancement of GABA activity results in the sedative and calming effects of benzodiazepines, which can be beneficial in conditions like anxiety, insomnia, and seizures .

Action environment

The action of benzodiazepines can be influenced by various factors, including the individual’s age, liver function, and presence of other drugs . For example, alcohol and certain other drugs can have a synergistic effect with benzodiazepines, leading to increased sedation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-3-27-19(28-4-2)11-12-22-20(25)14-9-10-17-18(13-14)24-21(26)15-7-5-6-8-16(15)23-17/h5-10,13,19,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXGGKMHTADXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)